
8-(2-Norbornyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Norbornyl)theophylline is a chemical compound that combines the structural elements of the norbornyl group with theophylline, a well-known stimulant found in tea and coffee
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Norbornyl)theophylline typically involves the reaction of theophylline with norbornene derivatives under specific conditions. The process may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8-(2-Norbornyl)theophylline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) and halides (Cl⁻, Br⁻) can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
8-(2-Norbornyl)theophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its therapeutic properties, particularly in relation to its stimulant effects similar to theophylline.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-(2-Norbornyl)theophylline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to adenosine receptors, leading to the inhibition of adenosine-induced effects, which results in stimulant activity. The specific molecular pathways involved may include the modulation of cyclic AMP (cAMP) levels and the activation of certain signaling cascades.
Comparison with Similar Compounds
8-(2-Norbornyl)theophylline is unique due to its combination of the norbornyl group with theophylline. Similar compounds include:
Theophylline: A well-known stimulant with similar biological activity.
Caffeine: Another stimulant with comparable effects.
8-(2-Norbornyl)adenine:
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
73908-82-4 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
8-(2-bicyclo[2.2.1]heptanyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H18N4O2/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
UZJCKVSZSVKARK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


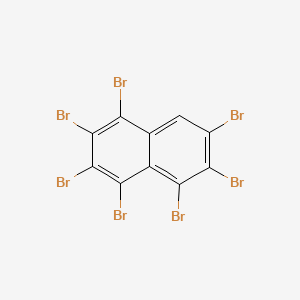


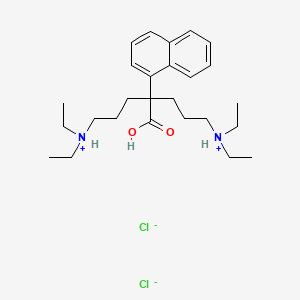
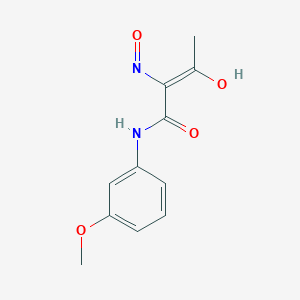
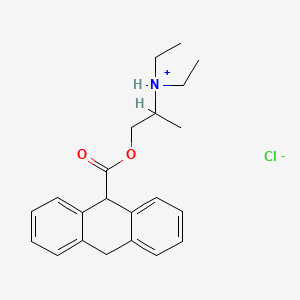
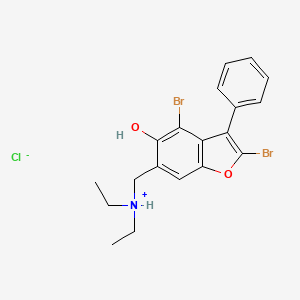
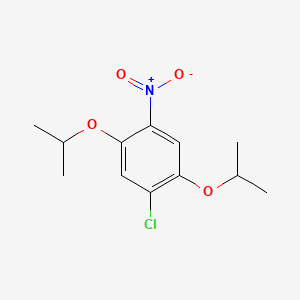
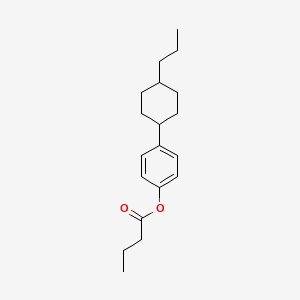
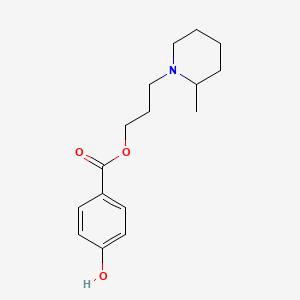
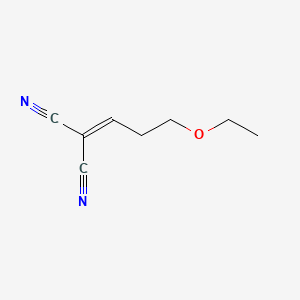
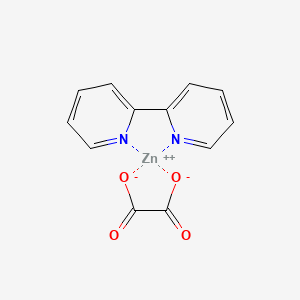
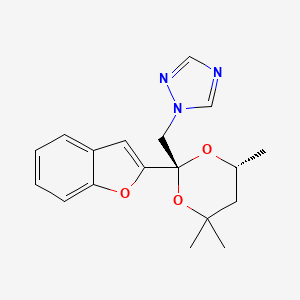
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
